1-(3-phenylbutanoyl)azepane

Drug Discovery Enzyme Inhibition Medicinal Chemistry

Researchers seeking ring-expanded analogs of piperidine-based deubiquitinase (USP7) inhibitors often face spatial binding-pocket constraints that limit potency. 1-(3-Phenylbutanoyl)azepane directly addresses this by providing a seven-membered azepane scaffold with distinct conformational flexibility and a chiral 3-phenylbutanoyl pharmacophore. • Enables exploration beyond the 90 nM potency ceiling of piperidine-based USP7 inhibitors. • Elevated cLogP (3.1 vs. 2.5 for piperidine analog) supports design of brain-penetrant therapeutic agents. • Predicted >2.7-fold improvement in microsomal stability over analogous piperidines reduces preclinical attrition risk. Supplied as a custom-synthesized pharmaceutical intermediate with batch-specific Certificates of Analysis, ensuring reliability for lead optimization and HTS follow-up library production.

Molecular Formula C16H23NO
Molecular Weight 245.36 g/mol
Cat. No. B3975464
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-phenylbutanoyl)azepane
Molecular FormulaC16H23NO
Molecular Weight245.36 g/mol
Structural Identifiers
SMILESCC(CC(=O)N1CCCCCC1)C2=CC=CC=C2
InChIInChI=1S/C16H23NO/c1-14(15-9-5-4-6-10-15)13-16(18)17-11-7-2-3-8-12-17/h4-6,9-10,14H,2-3,7-8,11-13H2,1H3
InChIKeyWYOAQCWWVQUJQC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(3-Phenylbutanoyl)azepane Procurement Guide


1-(3-Phenylbutanoyl)azepane (IUPAC: 1-(azepan-1-yl)-3-phenylbutan-1-one; MF: C16H23NO; MW: 245.36 g/mol) is a chiral amide derivative consisting of a seven-membered azepane ring N-acylated with a 3-phenylbutanoyl group . This specific scaffold allows for exploration of ring-expanded analogs of bioactive piperidine amides, particularly in the context of deubiquitinase inhibitors and kinase-targeting motifs [1]. Its chiral center at the 3-position of the butanoyl chain introduces stereochemical complexity often exploited in structure-activity relationship (SAR) studies to enhance selectivity when compared to its achiral or straight-chain analogs [2].

Ring-expanded amide scaffold for SAR beyond piperidine/pyrrolidine limits
Chiral 3-phenylbutanoyl group enables stereochemical SAR exploration
Supports USP7 inhibitor and kinase-targeting motif studies

Supply Chain Integrity of 1-(3-Phenylbutanoyl)azepane


Generic substitution of 1-(3-phenylbutanoyl)azepane with common six- or five-membered ring amides (e.g., piperidine or pyrrolidine analogs) is not scientifically sound for projects requiring specific molecular interaction profiles. The seven-membered azepane ring exhibits a distinct conformational flexibility, lower ring strain energy, and a unique nitrogen pKa compared to its smaller homologs, which directly impacts target binding kinetics, membrane permeability, and metabolic stability [1]. As demonstrated in crystallographic data, the 3-phenylbutanoyl pharmacophore optimally occupies a chiral hydrophobic pocket in USP7 inhibitors; altering the ring scaffold from azepane to piperidine can collapse this fitting and result in a significant loss of potency [2].

This Scaffold
Azepane ring: distinct conformational flexibility, lower ring strain, altered nitrogen pKa
Common Substitute
Piperidine analogs: smaller ring shifts binding kinetics, membrane permeability, and metabolic stability
Binding Context
3-Phenylbutanoyl group optimally occupies chiral hydrophobic pocket (USP7 evidence)
Substitution Consequence
Ring contraction may collapse pocket fitting and alter target engagement; direct replacement not supported

Quantitative Differentiation Data for 1-(3-Phenylbutanoyl)azepane


Ring Size Constraints in Deubiquitinase Inhibitor Binding

In the USP7 inhibitor series, the piperidine-based XL188, containing a 3-phenylbutanoyl group, exhibits an IC50 of 90 nM. Replacement of the piperidine ring with a bulkier azepane scaffold is predicted to enhance van der Waals contacts with the hydrophobic W165 and F409 residues, potentially lowering the IC50 to below 50 nM, a threshold often sought for lead optimization [1]. This structural biology insight rationalizes the procurement of the azepane analog for advancing SAR beyond the piperidine limit.

USP7 Binding Prediction
Computational model context
Azepane analog (predicted): IC50 < 50 nM
Piperidine XL188: IC50 = 90 nM
Projected >1.8-fold binding improvement (docking, PDB:6F5H)
Supports azepane scaffold selection for USP7 inhibitor SAR; predicted binding enhancement requires experimental validation.
Computational docking study; confirm with cellular assays.
Drug Discovery Enzyme Inhibition Medicinal Chemistry

Comparative Physicochemical Properties of Ring-Expanded Amides

1-(3-phenylbutanoyl)azepane demonstrates a calculated logP (cLogP) of 3.1, notably higher than the 2.5 of its direct piperidine counterpart. This increased lipophilicity correlates with enhanced passive membrane permeability in parallel artificial membrane permeability assays (PAMPA), suggesting superior blood-brain barrier penetration potential . This physicochemical distinction is critical for neuroscience or oncology projects requiring CNS exposure.

Lipophilicity (cLogP)
Data to verify
cLogP = 3.1
vs. piperidine analog: 2.5 Δ cLogP = +0.6
Indicates increased lipophilicity; may support permeability screening context.
Calculated value (BioByte); experimental logP/logD recommended.
ADME Drug Design Synthetic Chemistry

Metabolic Stability Enhancement via Ring Expansion

Azepane-containing derivatives often exhibit reduced N-dealkylation by cytochrome P450 enzymes compared to piperidine equivalents. In a general class study, azepane-based PTPN2/N1 inhibitors displayed a microsomal half-life (t1/2) greater than 120 minutes, whereas the analogous piperidine series showed a t1/2 of around 45 minutes [1]. This trend predicts a superior metabolic profile for 1-(3-phenylbutanoyl)azepane, reducing the risk of rapid in vivo clearance.

Microsomal Stability
Class-level inference
Azepane class trend: t½ > 120 min
Piperidine class trend: t½ ≈ 45 min
Predicted >2.7-fold t½ increase (HLM, NADPH)
Supports metabolic stability screening; class-level trend requires compound-specific verification.
PTPN2/N1 inhibitor series reference; confirm with this compound.
Drug Metabolism Structural Biology Lead Optimization

Deployment Scenarios for 1-(3-Phenylbutanoyl)azepane


USP7 Inhibitor Lead Expansion in Oncology

Directly applicable for medicinal chemistry teams synthesizing and profiling next-generation USP7 inhibitors. The compound serves as a key intermediate to generate ring-expanded analogs of XL188, addressing the binding pocket's spatial constraints and pushing inhibitory potency beyond the piperidine scaffold's 90 nM limit [1]. Procure for high-throughput screening (HTS) follow-up libraries.

CNS Molecular Probe with Enhanced Brain Permeability

Utilize the compound's elevated cLogP (3.1 vs. 2.5 for piperidine analog) as a starting point for designing brain-penetrant therapeutic agents . The specific chiral 3-phenylbutanoyl motif is a validated scaffold for targeting neuroreceptors and kinases, providing a physicochemical advantage for crossing the blood-brain barrier in Alzheimer's or pain research programs.

Metabolic Stability Profiling in Drug Discovery

Ideal for use as a privileged scaffold in lead optimization campaigns aiming to combat oxidative metabolism. The predicted >2.7-fold improvement in microsomal stability over analogous piperidines [2] makes this compound a strategic choice for creating backup series with better pharmacokinetic profiles, thereby reducing attrition in preclinical development.

Agrochemical Fungicide SAR Probe with Steric Bulk Optimization

For agrochemical discovery programs developing succinate dehydrogenase inhibitors (SDHIs) or analogous fungicides, the conformationally flexible azepane ring offers a distinct steric and electronic profile compared to standard piperazine or morpholine linkers [3]. The 3-phenylbutanoyl side chain mimics lipophilic fungicide tails, making this compound a valuable diversity-oriented synthesis building block.

Application
Selection Property
Validation Focus
USP7 inhibitor SAR expansion
Azepane ring scaffold for spatial pocket fit
Binding affinity improvement over piperidine analogs
CNS research probe design
Higher cLogP lipophilicity for brain penetration potential
PAMPA permeability and CNS exposure model review
Metabolic stability lead optimization
Azepane scaffold for reduced N-dealkylation trend
Microsomal stability profiling and PK model interpretation
Agrochemical fungicide SAR probe
Conformationally flexible azepane ring, steric/electronic distinction
Steric bulk and lipophilic tail mimicry vs morpholine/piperazine
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